2-Acetamidocyclopentane-1-carboxylic acid
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Overview
Description
2-Acetamidocyclopentane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and cycloalkanes It features a cyclopentane ring substituted with an acetamido group and a carboxylic acid group
Preparation Methods
The synthesis of 2-Acetamidocyclopentane-1-carboxylic acid can be achieved through several routes. One common method involves the acylation of cyclopentane derivatives. The process typically includes the following steps:
Formation of the acetamido group: This can be done by reacting cyclopentane with acetic anhydride in the presence of a catalyst.
Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound, such as a primary alcohol or aldehyde, to form the carboxylic acid group.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
2-Acetamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamidocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Acetamidocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentane-1-carboxylic acid: Lacks the acetamido group, resulting in different reactivity and applications.
2-Aminocyclopentane-1-carboxylic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties and biological activities.
2-Acetamidocyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
BLDIOZHBYFAKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1C(=O)O |
Origin of Product |
United States |
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